5-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-METHYL-N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazolopyrimidine core. The presence of a methylbenzyl group further enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-methyl-1H-pyrazole-3-carboxylic acid with 2-methylbenzylamine under acidic conditions to form the intermediate amide. This intermediate is then cyclized with 1,2,4-triazole-3,5-diamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common solvents used in the process include dimethylformamide (DMF) and dichloromethane (DCM), while catalysts such as triethylamine (TEA) may be employed to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, H2O2 in alkaline medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaH in DMF, KOtBu in DMSO.
Major Products
Scientific Research Applications
5-METHYL-N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-METHYL-N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another compound with a similar core structure but different substituents, known for its kinase inhibitory activity.
Triazolopyrimidine derivatives: A broad class of compounds with diverse biological activities, including antiviral and anticancer properties.
Uniqueness
The uniqueness of 5-METHYL-N~7~-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C18H17N7O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-methyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C18H17N7O/c1-12-5-3-4-6-14(12)10-24-8-7-16(23-24)22-17(26)15-9-13(2)21-18-19-11-20-25(15)18/h3-9,11H,10H2,1-2H3,(H,22,23,26) |
InChI Key |
DWYWPIHNHRHFAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=CC(=NC4=NC=NN34)C |
Origin of Product |
United States |
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